Colistin nonapeptide is synthesized from colistin, which is produced by the bacterium Bacillus colistinus. It falls under the category of cyclic lipopeptides and is classified as an antibiotic. The compound's structure consists of a cyclic peptide backbone with a fatty acyl chain, which contributes to its amphiphilic nature, allowing it to interact effectively with bacterial membranes.
The synthesis of colistin nonapeptide typically involves several chemical methods, including solid-phase peptide synthesis and enzymatic modifications.
Colistin nonapeptide has a complex molecular structure characterized by:
The molecular formula can vary depending on the specific fatty acyl chain attached but generally follows the pattern , where , , , and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.
Colistin nonapeptide undergoes several chemical reactions that are critical for its synthesis and function:
These reactions are carefully controlled through parameters such as temperature, pH, and concentration to ensure high yield and purity of the final product .
Colistin nonapeptide exerts its antimicrobial activity primarily through disruption of bacterial cell membranes:
Colistin nonapeptide exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as an antibiotic while also influencing formulation strategies for therapeutic use.
Colistin nonapeptide has various scientific applications:
Colistin (polymyxin E) was first isolated in 1947 from Paenibacillus polymyxa subsp. colistinus and entered clinical use in 1959 as a treatment for Gram-negative infections [1] [7]. By the 1970s, its utility declined due to nephrotoxicity concerns and the advent of safer alternatives like aminoglycosides [1] [4]. The enzymatic derivation of colistin nonapeptide (PMBN) emerged from efforts to detoxify colistin while retaining functional properties. In 1983, Vaara and Vaara pioneered the enzymatic processing of colistin using papain (a cysteine protease), which cleaves the bond between the diaminobutyric acid (Dab) residue at position 1 and the Thr residue at position 2 of the parent colistin molecule [5] [8]. This reaction removed the N-terminal fatty acyl chain and the first Dab residue, yielding a truncated cyclic peptide—colistin nonapeptide (PMBN). This discovery marked a strategic shift toward leveraging polymyxin derivatives not as direct antibiotics, but as permeabilizing agents to potentiate other drugs [5] [8].
Table 1: Key Enzymatic Degradation Products of Colistin
Enzyme Used | Cleavage Site | Product | Biological Activity |
---|---|---|---|
Papain | Dab₁-Thr₂ bond | Colistin nonapeptide (PMBN) | Outer membrane permeabilization; negligible direct antibacterial activity |
- | - | Colistin (parent) | Bactericidal activity via membrane disruption |
PMBN retains the cyclic heptapeptide ring and linear tripeptide tail characteristic of polymyxins but lacks the N-terminal fatty acyl chain and the first Dab residue. Comparative analysis reveals:
Table 2: Structural Comparison of PMBN with Parent Polymyxins
Structural Feature | Polymyxin B | Colistin | PMBN |
---|---|---|---|
Fatty acyl chain | (S)-6-methyloctanoyl/heptanoyl | (S)-6-methyloctanoyl/heptanoyl | Absent |
Amino acid at position 6 | D-Phe | D-Leu | D-Phe/D-Leu (derivative-dependent) |
Net charge | +5 | +5 | +5 |
Cyclic portion | Heptapeptide | Heptapeptide | Heptapeptide |
Direct antibacterial activity | Potent (MIC: 0.25–2 µg/mL) | Potent (MIC: 0.5–4 µg/mL) | Negligible (MIC >128 µg/mL) |
The evolutionary significance of PMBN lies in its role as a prototype for engineered polymyxin derivatives. Second-generation agents like SPR741 (NAB741) reduce cationic charges (+3 vs. +5) and modify the N-terminus (acetyl or octanoyl groups), further mitigating toxicity while enhancing synergism [5] [6]. These innovations underscore PMBN’s function as a structural "blueprint" for developing safer adjuvant therapies.
PMBN’s primary therapeutic value resides in its ability to disrupt the OM of Gram-negative bacteria, facilitating the entry of otherwise impermeant antibiotics. Key mechanisms include:
Table 3: Antibiotic Synergy Mechanisms of PMBN Against MDR Pathogens
Resistance Mechanism in Pathogen | PMBN’s Counteracting Action | Synergistic Antibiotic Example | Fold MIC Reduction |
---|---|---|---|
Efflux pumps (e.g., AcrAB-TolC) | Bypasses efflux by increasing intracellular antibiotic accumulation | Erythromycin | 64–1024-fold [8] |
LPS modifications (e.g., pEtN/L-Ara4N addition) | Maintains binding to modified LPS | Azithromycin | 8–32-fold [8] |
Porin mutations | Creates independent diffusion pathways | Novobiocin | 128-fold [5] |
Biofilm formation | Penetrates extracellular polymeric matrix | Rifampin | 16-fold [5] |
Recent studies highlight PMBN’s efficacy against Escherichia coli carrying mphA (macrolide phosphotransferase), where it restored azithromycin activity by enhancing cytoplasmic drug influx, even in colistin-resistant strains [8]. Similarly, PMBN/azithromycin combinations eradicated >99.9% of carbapenem-resistant Klebsiella pneumoniae within 24 hours in time-kill assays [8]. Transmission electron microscopy confirms PMBN induces OM detachment and blebbing, physically enabling antibiotic access [8].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5